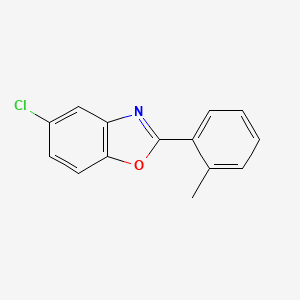

5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole

Description

Properties

IUPAC Name |

5-chloro-2-(2-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-4-2-3-5-11(9)14-16-12-8-10(15)6-7-13(12)17-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQYCDYGEVZKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975840 | |

| Record name | 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6044-20-8 | |

| Record name | 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with orthoformic acid esters under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen.

Substitution: The chlorine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of dechlorinated products.

Substitution: Formation of substituted benzoxazoles with various functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

The compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Recent studies indicate significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Molecular docking studies suggest that these effects may be linked to the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

- Analgesic and Anti-inflammatory Effects : Research has shown that derivatives of this compound possess notable analgesic and anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models demonstrated that these compounds significantly reduce inflammation and pain compared to control groups. For instance, one derivative exhibited a maximum possible effect (MPE) value of 42% at a dosage of 100 mg/kg in tail-flick tests .

- Anticancer Potential : Benzoxazole derivatives have been explored for their anticancer activities. Some studies indicate that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines, although further research is required to elucidate the mechanisms involved .

Applications in Drug Development

Given its diverse biological activities, 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole is being investigated as a scaffold for developing new therapeutic agents. The following table summarizes key applications:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Effective against gram-positive and gram-negative bacteria; potential for developing new antibiotics. |

| Analgesics | Demonstrated significant pain relief in animal models; potential for non-opioid pain management. |

| Anti-inflammatory Drugs | Inhibition of COX enzymes suggests potential use in treating inflammatory conditions. |

| Anticancer Agents | Induces apoptosis in cancer cells; ongoing research into specific cancer types targeted. |

Case Studies

- Antibacterial Activity : A study synthesized several derivatives of this compound and tested their efficacy against bacterial strains. Compounds showed inhibition zones ranging from 15 mm to 25 mm against E. coli, indicating strong antibacterial properties at concentrations as low as 25 μg/mL .

- Analgesic Effects : In another research effort, various derivatives were tested for analgesic activity using hot-plate and tail-flick tests. The results indicated that compounds with specific substitutions on the benzoxazole ring exhibited superior analgesic effects compared to traditional analgesics like acetylsalicylic acid .

- Anticancer Properties : A recent investigation into the anticancer potential of benzoxazole derivatives revealed that certain compounds significantly inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of these biological targets, leading to its effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

Receptors: It may bind to receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparative Analysis Table

Biological Activity

5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a benzoxazole ring , which is known for its pharmacological relevance. The presence of a chlorine atom at the 5-position and a 2-methylphenyl group at the 2-position enhances its interaction with biological targets, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors :

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding : The compound can bind to cell surface receptors, modulating signal transduction pathways that influence cellular responses.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against various strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus faecalis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans and others .

The minimum inhibitory concentrations (MIC) for these activities vary significantly among different derivatives. For example, certain derivatives demonstrated MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have indicated cytotoxic effects on various cancer cell lines, including:

- Breast cancer (MCF-7, MDA-MB-231)

- Lung cancer (A549)

- Liver cancer (HepG2)

- Prostate cancer (PC3) and others .

The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and survival.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzoxazole derivatives against standard bacterial strains. The results indicated that while many derivatives showed activity, only a few were significantly effective against both Gram-positive and Gram-negative bacteria. The structure–activity relationship highlighted that electron-donating groups enhanced activity .

Study on Anticancer Properties

In another study focusing on the cytotoxicity of benzoxazole derivatives, this compound was tested against multiple cancer cell lines using the WST-1 assay. Results showed a dose-dependent reduction in cell viability across all tested lines, suggesting strong potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine substitution | Potential PD-1 inhibitor in cancer therapy |

| 5-Fluoro-2-(4-methylphenyl)-1,3-benzoxazole | Fluorine substitution | Enhanced lipophilicity |

| 5-Methyl-2-(4-methylphenyl)-1,3-benzoxazole | Methyl group at the fifth position | Potentially higher biological activity |

| 5-Bromo-2-(4-methylphenyl)-1,3-benzoxazole | Bromine substitution | Different reactivity profile |

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving substituted o-aminophenols and carboxylic acid derivatives. For example, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one are synthesized by reacting 5-chloro-2-hydroxyaniline with triphosgene or substituted benzoyl chlorides under reflux conditions in aprotic solvents like dichloromethane . Optimization involves adjusting reaction time, temperature, and catalysts (e.g., acetic acid for imine formation in sensor synthesis ). Microwave-assisted synthesis (e.g., 80–120°C, 15–30 minutes) can enhance yield (70–85%) and reduce side products compared to conventional heating . Table 1: Synthesis Optimization Strategies

| Method | Conditions | Yield | Key Parameters | Reference |

|---|---|---|---|---|

| Conventional | Reflux, 12–24 hours, DCM | 60–70% | Catalyst: Triphosgene | |

| Microwave-Assisted | 100°C, 20 minutes, DCQX as catalyst | 80–85% | Reduced reaction time | |

| Solvent-Free | Neat conditions, 150°C, 2 hours | 65% | Eco-friendly, no purification |

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.5 ppm) and mass spectrometry (e.g., molecular ion [M+H]+ at m/z 259.5) . X-ray crystallography resolves bond angles (e.g., C3–C9–C10 = 113.4°) and dihedral angles (70.33° between benzoxazole and phenyl rings) to confirm stereoelectronic effects . For advanced purity analysis, HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .

Q. What in vitro biological screening protocols are used to assess its antimicrobial activity?

- Methodological Answer : Antimicrobial activity is tested via broth microdilution (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans). Derivatives are dissolved in DMSO and diluted in Mueller-Hinton broth to final concentrations (1–128 µg/mL). MIC values are determined after 24-hour incubation at 37°C . Notably, 5-chloro-benzoxazole derivatives show MICs of 8–16 µg/mL against S. aureus, outperforming ampicillin (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound’s biological activity and pharmacokinetic properties?

- Methodological Answer : Substitutions at the 2-methylphenyl and 5-chloro positions significantly alter bioactivity:

- Electron-withdrawing groups (e.g., -NO2 at position 5) enhance antifungal activity (MIC = 4 µg/mL vs. C. albicans) but reduce solubility .

- Bulkier substituents (e.g., benzyl at position 2) improve metabolic stability (t1/2 > 6 hours in liver microsomes) but may reduce blood-brain barrier penetration .

Table 2: Structure-Activity Relationships (SAR)

Q. What computational approaches are employed to predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict nucleophilic attack sites .

- Molecular Docking : Simulates binding to C. albicans CYP51 (binding energy = −9.8 kcal/mol) and bacterial DNA gyrase (ΔG = −11.2 kcal/mol) .

- MD Simulations : Assess stability of protein-ligand complexes (RMSD < 2.0 Å over 100 ns) . Tools like MOE and AutoDock Vina validate interactions using crystallographic data from PDB entries (e.g., 3LD6) .

Q. How can contradictions in reported biological activity data be resolved through experimental design?

- Methodological Answer : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against E. coli) arise from variations in:

- Strain selection : Use ATCC reference strains instead of clinical isolates to standardize results .

- Assay conditions : Control pH (7.2–7.4), inoculum size (5 × 10^5 CFU/mL), and solvent concentration (<1% DMSO) .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) . Replicate studies (n ≥ 3) and report mean ± SEM to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.